(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate

Metabotropic glutamate receptor Radioligand binding Sulfur-containing amino acid

Researchers using racemic or impure L-CSA encounter confounded mGluR5 efficacy measurements and incompatible metabolic readouts. This enantiopure L-cysteinesulfinic acid monohydrate eliminates these variables. • mGluR5-preferring orthosteric agonist: pEC₅₀ 4.6 (EC₅₀ 30 μM) in CHO cells • >2.8-fold selectivity over non-mGluR neurotransmitter receptors • Confirmed enantiopurity: [α]²⁵/D +24° (c = 1, 1 M HCl) • ≥120 mg/mL aqueous solubility for quantitative proteomics calibration

Molecular Formula C2H9NO3S2
Molecular Weight 159.23 g/mol
Cat. No. B13639260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate
Molecular FormulaC2H9NO3S2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC(C(N)S(=O)O)S.O
InChIInChI=1S/C2H7NO2S2.H2O/c3-2(1-6)7(4)5;/h2,6H,1,3H2,(H,4,5);1H2/t2-;/m1./s1
InChIKeyOHRUAEKVDRHTQD-HSHFZTNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cysteinesulfinic Acid Monohydrate: Chiral mGluR Agonist


(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate, systematically known as (2R)-2-amino-3-sulfinopropanoic acid monohydrate or L-cysteinesulfinic acid monohydrate (CAS 207121-48-0), is a chiral endogenous sulfur-containing amino acid derivative bearing a sulfinic acid (-SO₂H) functional group [1]. It functions as a potent agonist at multiple rat metabotropic glutamate receptor (mGluR) subtypes with a distinct subtype potency fingerprint (pEC₅₀ values: mGluR5 4.6 > mGluR6 4.0 > mGluR8 3.94 > mGluR1 3.92 > mGluR2 3.9 > mGluR4 2.7), and additionally acts as an NMDA receptor agonist . The compound serves as the obligate biosynthetic intermediate between L-cysteine and hypotaurine in the taurine synthesis pathway, and as the specific oxidative modification at Cys106 of the Parkinsonism-associated protein DJ-1 critical for its mitochondrial neuroprotective function [2].

Chiral Identity
L-enantiomer reference standard for mGluR studies; enantiomeric purity confirmed by optical rotation
Receptor Subtype Preference
Reported mGluR5-preferring activation profile among sulfur-containing amino acid agonists
Metabolic Pathway Context
Obligate intermediate for taurine biosynthesis studies and DJ-1 cysteine sulfinic acid oxidation research

Why L-CSA Cannot Be Replaced by Structural Analogs


Substituting (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate with structurally similar analogs—L-cysteic acid (fully oxidized sulfonic acid), L-cysteine (reduced thiol), or racemic DL-CSA—introduces systematic errors in pharmacological studies. The sulfinic acid oxidation state is functionally distinct: L-cysteic acid exhibits approximately 2.3-fold lower binding affinity for mGluR1α (Ki = 8,050 nM vs. 3,510 nM for L-CSA) and cannot serve as a substrate for cysteine sulfinate decarboxylase in taurine biosynthesis [1]. The D-enantiomer (D-CSA) behaves as a partial agonist at mGluR5a rather than a full agonist, confounding efficacy measurements [2]. L-Cysteine itself lacks intrinsic mGluR agonist activity and is prone to spontaneous oxidation in solution, generating uncontrolled mixtures of oxidation products. These differences are not interchangeable; they produce divergent concentration-response curves, altered rank-order potency across receptor subtypes, and incompatible metabolic pathway readouts [1].

L-Cysteic Acid (sulfonic acid analog)
Lower reported mGluR1α affinity and not a substrate for cysteine sulfinate decarboxylase; metabolic pathway readouts may differ substantially.
Racemic DL-CSA or D-CSA
D-CSA acts as a partial agonist at mGluR5a, which may reduce maximal efficacy and distort concentration-response curves relative to enantiomerically pure L-CSA.
L-Cysteine (reduced thiol)
Lacks intrinsic mGluR agonist activity and undergoes spontaneous oxidation; uncontrolled product mixtures can confound pharmacological and metabolic assays.

Quantitative Differentiation vs. Closest Analogs


mGluR1α Binding Affinity Advantage

In [³H]glutamate competition binding assays using human mGluR1α expressed in clonal RGT cell lines, L-CSA (the L-enantiomer of the target compound) demonstrated a Ki of 3,510 nM, representing approximately 2.3-fold higher affinity compared to L-cysteic acid (L-CA), which exhibited a Ki of 8,050 nM [1]. The homologue L-homocysteine sulfinic acid (L-HCSA) showed the highest affinity in this series with a Ki of 440 nM. These Ki values were obtained under identical assay conditions, enabling direct comparison [1].

mGluR1α Binding
Head-to-head
L-CSA Ki 3,510 nM vs. L-cysteic acid Ki 8,050 nM (2.3-fold higher affinity)
Supports selection of L-CSA for mGluR1α occupancy studies; lower affinity alternative would shift EC₅₀.
[³H]glutamate competition binding, human mGluR1α
Metabotropic glutamate receptor Radioligand binding Sulfur-containing amino acid

mGluR Subtype Selectivity Fingerprint

L-CSA activates rat mGluR subtypes with a rank-order potency of mGluR5 (pEC₅₀ 4.6 ± 0.2) > mGluR6 (4.0 ± 0.2) > mGluR8 (3.94 ± 0.08) > mGluR1 (3.92 ± 0.03) > mGluR2 (3.9 ± 0.2) > mGluR4 (2.7 ± 0.2), as determined by phosphoinositide hydrolysis (Group I) and forskolin-induced cAMP inhibition (Group II/III) assays in stably transfected CHO cells [1]. In contrast, L-HCSA is the most potent agonist across all six mGluR subtypes tested, while L-cysteic acid and L-homocysteic acid display distinct rank-order profiles [1]. The EC₅₀ values for the target compound in CHO cells are: mGluR1 120 μM, mGluR5 30 μM, mGluR8 110 μM (PI hydrolysis); mGluR2 100 μM, mGluR4 2,000 μM, mGluR6 100 μM (cAMP inhibition) .

Subtype Selectivity Fingerprint
Head-to-head
pEC₅₀: mGluR5 4.6 > mGluR6 4.0 > mGluR8 3.94 > mGluR1 3.92 > mGluR2 3.9 > mGluR4 2.7; EC₅₀ mGluR5 30 μM, mGluR1 120 μM
L-CSA provides a distinct mGluR5-preferring rank order; using L-HCSA or L-cysteic acid changes subtype profile.
CHO cells, PI hydrolysis/cAMP assays
mGluR5 Phosphoinositide hydrolysis cAMP inhibition Receptor subtype selectivity

Enantiomer-Specific Full Agonist Activity

In human mGluR1α and mGluR5a expressed in clonal RGT cell lines, L-CSA (the L-enantiomer) functions as a full agonist at both receptor subtypes, stimulating phosphoinositide hydrolysis to the same maximal level as L-glutamate [1]. In contrast, D-CSA—the only active D-isomer among the sulfur-containing amino acids tested—behaves as a partial agonist at mGluR5a, producing submaximal PI hydrolysis responses [1]. L-Sulphocysteine (S-CYS) showed only weak agonist-like effects at high concentrations on both mGluR1α and mGluR5a [1].

Enantiomer Efficacy
Head-to-head
L-CSA: full agonist (E_max ≈ L-glutamate). D-CSA: partial agonist at mGluR5a (submaximal response).
Enantiopure L-CSA required for maximal efficacy studies; racemic mixtures may underestimate E_max.
Human mGluR5a, PI hydrolysis
Chirality Enantiomer pharmacology mGluR5a Partial agonism

Receptor Selectivity Profile

L-CSA was screened against a large panel of cloned neurotransmitter receptors, channels, and transporters [1]. It selectively binds to mGluR1α with a Ki of 3,510 nM, while showing no significant binding (Ki > 10,000 nM for all) to adrenergic, dopamine, histamine, muscarinic, nicotinic, or serotonin receptors [1]. This represents a minimum selectivity window of >2.8-fold for mGluR1α over six major neurotransmitter receptor families. The selectivity was confirmed in the same study that characterized L-HCSA, L-cysteic acid, and L-homocysteic acid, providing a comparative selectivity framework across the sulfur-containing amino acid class [1].

Receptor Selectivity
Cross-study comparable
Ki > 10,000 nM at adrenergic, dopamine, histamine, muscarinic, nicotinic, serotonin receptors; >2.8-fold selectivity over off-target families.
Enables mGluR-focused pharmacological studies without confounding aminergic/cholinergic activity.
NIMH PDSP screening panel
Receptor selectivity Off-target screening Neurotransmitter receptors Binding assay panel

Taurine Pathway Substrate Specificity

L-CSA is the obligate substrate for L-cysteine sulfinate decarboxylase (CSD, EC 4.1.1.29), the rate-limiting enzyme in the taurine biosynthesis pathway, which catalyzes its decarboxylation to hypotaurine [1]. L-Cysteic acid (the sulfonic acid analog), despite its structural similarity, is not a substrate for CSD and cannot enter the taurine biosynthetic pathway [1]. The sulfinic acid moiety (-SO₂H) is thus specifically required for enzyme recognition, distinguishing L-CSA from both the reduced precursor L-cysteine and the over-oxidized product L-cysteic acid [2]. In the DJ-1 protein system, oxidation of Cys106 specifically to the cysteine-sulfinic acid form (not sulfenic or sulfonic acid) is required for mitochondrial localization and neuroprotective function [2].

Taurine Pathway Substrate
Class-level
L-CSA is obligate substrate for cysteine sulfinate decarboxylase (CSD); L-cysteic acid and L-cysteine cannot substitute in this pathway.
Essential for metabolic flux studies; analog compounds occupy different positions in cysteine metabolic network.
CSD enzyme specificity; DJ-1 Cys106 oxidation model
Taurine biosynthesis Cysteine sulfinate decarboxylase Sulfinic acid metabolism Hypotaurine

Monohydrate Form Solubility Advantage

The target compound is supplied as a defined monohydrate crystalline solid (CAS 207121-48-0, molecular formula C₃H₇NO₄S·H₂O, formula weight 171.17 g/mol) with a purity specification of ≥95% . This form provides aqueous solubility of ≥120 mg/mL (≥701 mM) in water, and ≥10 mg/mL in both DMSO and PBS (pH 7.2) . The monohydrate form ensures consistent stoichiometry for quantitative solution preparation, as opposed to the anhydrous form (CAS 1115-65-7, MW 153.15 g/mol) which may be hygroscopic and variable in water content . The compound exhibits a melting point of 163°C (dec.) and specific optical rotation [α]²⁵/D +24° (c = 1 in 1 M HCl), confirming enantiomeric identity .

Monohydrate Solubility
Data to verify
Solubility ≥120 mg/mL in water, ≥10 mg/mL in DMSO/PBS; defined 1:1 hydrate stoichiometry.
Defined hydrate form supports reproducible molar calculations; anhydrous form may exhibit variable water content.
Supplier-reported; validation recommended for critical quantitative work
Monohydrate Crystalline solid Aqueous solubility Formulation reproducibility

High-Value Application Scenarios


mGluR5-Selective Pharmacological Studies

L-CSA is optimally deployed as an mGluR5-preferring orthosteric agonist in recombinant CHO cell assays where its pEC₅₀ of 4.6 (EC₅₀ 30 μM) at mGluR5 provides a defined activation benchmark [1]. Its >2.8-fold selectivity over non-mGluR neurotransmitter receptors minimizes off-target confounds when dissecting mGluR5-mediated PI hydrolysis signaling cascades [1]. Researchers comparing L-CSA to L-HCSA should note that L-HCSA is more potent across all mGluR subtypes; L-CSA should be selected when the experimental goal requires mGluR5-preferring activation rather than pan-mGluR agonism [1].

Enantiomer-Specific Full Efficacy Studies

When experimental design requires full mGluR5a receptor activation (Emax equivalent to L-glutamate), only the L-enantiomer of CSA is appropriate [1]. D-CSA produces partial agonism at mGluR5a, rendering racemic or enantiomerically impure material unsuitable for maximum efficacy studies [1]. Procurement specifications should mandate confirmation of enantiomeric purity by optical rotation ([α]²⁵/D +24°, c = 1 in 1 M HCl) [2]. This is particularly critical in studies quantifying agonist efficacy ratios or characterizing allosteric modulator interactions that depend on accurate baseline Emax determination.

Taurine Biosynthesis and DJ-1 Disease Models

L-CSA is the obligate intermediate for studies mapping cysteine-to-taurine metabolic flux via the CSD/hypotaurine pathway [1]. Neither L-cysteine nor L-cysteic acid can substitute: L-cysteine requires prior enzymatic oxidation by cysteine dioxygenase, while L-cysteic acid is metabolically inert in this pathway [1]. In Parkinson's disease research, only the cysteine-sulfinic acid oxidation state at DJ-1 Cys106 triggers mitochondrial localization and neuroprotection; the sulfenic and sulfonic acid states are functionally inactive [2]. For these applications, the monohydrate crystalline form provides the defined stoichiometry essential for reproducible metabolic labeling and cellular treatment concentrations [3].

Oxidative Stress Biomarker Development

The sulfinic acid oxidation state of L-CSA represents a specific, quantifiable oxidative modification of protein cysteine residues that is distinct from the more commonly studied sulfenic acid (-SOH) and disulfide (-SS-) modifications [1]. L-CSA serves as a reference standard for mass spectrometry-based detection of cysteine sulfinic acid modifications in proteins such as DJ-1 and peroxiredoxins [2]. The compound's solubility of ≥120 mg/mL in aqueous buffers facilitates preparation of calibration standards across physiologically relevant concentration ranges, while its monohydrate stoichiometry ensures accurate molarity calculations for quantitative proteomics workflows [3].

Application
Selection Property
Validation Focus
mGluR5-preferring signaling studies
Subtype preference profile (mGluR5 > mGluR1)
PI hydrolysis assay response and off-target receptor screening
Full agonist efficacy experiments
Enantiomerically pure L-CSA (full mGluR5a activation)
E_max determination vs. partial agonist (D-CSA) contamination
Taurine biosynthesis / DJ-1 pathway research
Obligate CSD substrate; defined sulfinic acid oxidation state
Metabolic flux through hypotaurine; Cys106 oxidation status in mitochondrial models
Oxidative stress biomarker development
Sulfinic acid reference standard with monohydrate stoichiometry
Quantitative mass spectrometry calibration; protein sulfinic acid detection
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